Podocarpic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Inflammatory and Immunomodulatory Effects

Studies suggest Podocarpic acid may exhibit anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the release of Interleukin-1β (IL-1β), a pro-inflammatory cytokine involved in various inflammatory conditions []. Additionally, research suggests Podocarpic acid may modulate immune responses by activating the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol metabolism and inflammation [].

Antiviral Activity

Some studies have explored the potential antiviral properties of Podocarpic acid. In vitro studies have shown its ability to inhibit influenza A virus replication []. However, further research is needed to determine its efficacy and safety in vivo.

Other Potential Applications

Preliminary research suggests Podocarpic acid may have various other potential applications, including:

- Neuroprotective effects: Studies suggest Podocarpic acid may protect against neurodegeneration by activating the TRPA1-Nrf2 pathway, a cellular signaling pathway involved in cellular stress response and protection [].

- Antibacterial activity: Research indicates Podocarpic acid may have antibacterial properties against certain bacterial strains; however, further investigation is needed [].

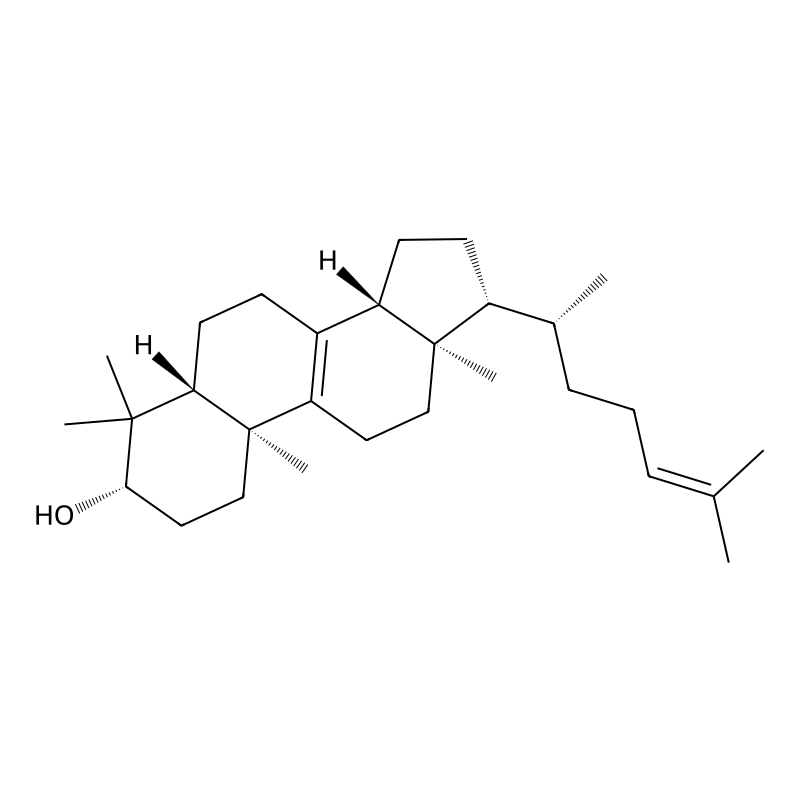

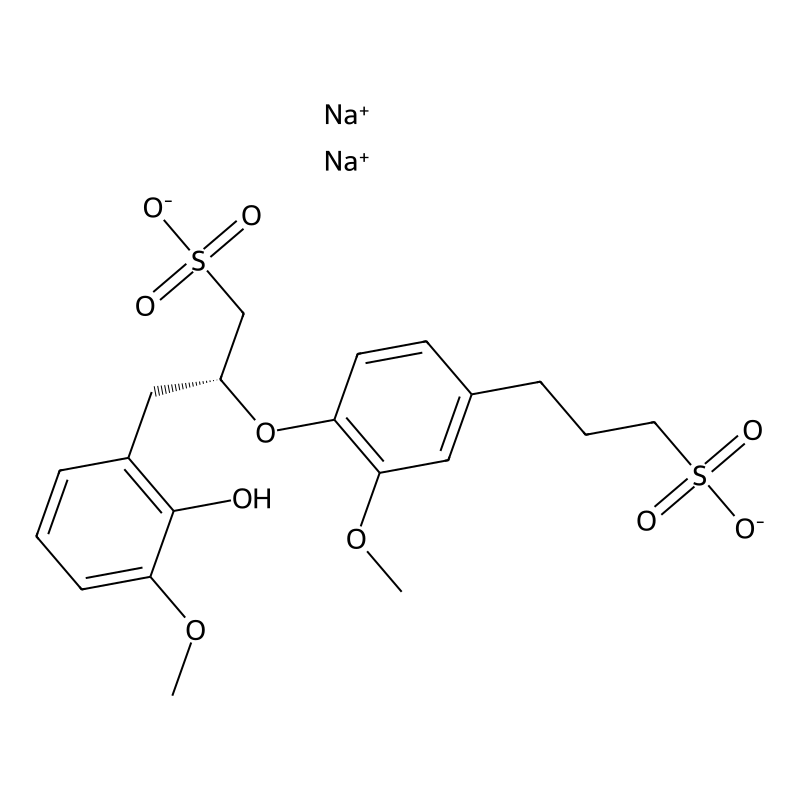

Podocarpic acid is a naturally occurring diterpenoid resin acid predominantly found in the genus Podocarpus, which belongs to the family Podocarpaceae. Structurally, it is characterized by a complex bicyclic framework, which contributes to its unique chemical properties. The molecular formula of podocarpic acid is C20H30O2, and it features a carboxylic acid functional group that enhances its reactivity and biological activity. This compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis.

- Information on the safety hazards of podocarpic acid is limited.

- As with many research chemicals, it is advisable to handle it with care, following standard laboratory safety protocols.

- Reactions with Thallium(III) Nitrate: Derivatives of podocarpic acid have been shown to react with thallium(III) nitrate, leading to various products that can be utilized for further synthetic applications .

- Bromination: Podocarpic acid undergoes bromination in ether, especially in the presence of free-radical initiators, which can yield different brominated derivatives .

- Ozonolysis: This reaction allows for the cleavage of double bonds in podocarpic acid derivatives, resulting in the formation of aldehydes or ketones .

These reactions highlight the versatility of podocarpic acid in synthetic organic chemistry.

Podocarpic acid exhibits notable biological activities, making it a subject of interest in medicinal chemistry. Research indicates that it possesses anti-inflammatory and antimicrobial properties. Its derivatives have been evaluated for their potential cytotoxic effects against various cancer cell lines, showing promise as therapeutic agents . Additionally, some studies suggest that podocarpic acid may have protective effects on neuronal cells, indicating its potential in neuroprotection .

The synthesis of podocarpic acid has been explored through several methodologies:

- Total Synthesis: A stereoselective total synthesis method has been developed, allowing for the efficient production of both (+)-podocarpic and (+)-lambertic acids from simpler precursors .

- Diversity-Oriented Synthesis: This approach involves creating a library of podocarpic acid derivatives through systematic modification of the core structure. Such methods aim to optimize biological activity and enhance compound diversity for further testing .

- Elaboration Techniques: Various synthetic strategies have been employed to modify the bicyclic structure of podocarpic acid, allowing for the introduction of functional groups that can enhance its biological efficacy .

Podocarpic acid's unique combination of structural features and biological activities sets it apart from these similar compounds, highlighting its potential as a valuable compound in both research and application contexts.

Studies investigating the interactions of podocarpic acid with various biological systems have provided insights into its mechanism of action. For instance, research has shown that it can interact with specific cellular pathways involved in inflammation and cancer progression. These interactions are crucial for understanding how podocarpic acid exerts its therapeutic effects and can guide the development of more effective derivatives with enhanced potency and selectivity.

Phytochemical Origins in Podocarpus and Dacrycarpus Species

Podocarpic acid represents one of the most significant diterpene resin acids found within the Podocarpaceae family, with its distribution spanning multiple genera including Podocarpus and Dacrycarpus species [1] [4]. This tricyclic diterpene acid, with the molecular formula C17H22O3 and Chemical Abstracts Service registry number 5947-49-9, was first isolated by Oudemans in 1873 from the resin of Podocarpus cupressinum [7] [39]. The compound exhibits distinctive structural characteristics including an aromatic C-ring, a hydroxy group at the 12-position, and lacks the isopropyl substituent typical of many abietane diterpenoids [38].

The natural occurrence of podocarpic acid demonstrates remarkable specificity within Podocarpaceae species, with documented presence across diverse geographic regions. In Podocarpus cupressina from Java, Indonesia, podocarpic acid constitutes the chief acidic component of the resin [39]. Podocarpus macrophyllus exhibits substantial concentrations, with 9.7% podocarpic acid content in neutral lipids of seed tissues [4]. However, in Podocarpus elatus, the concentration is considerably lower at 2.2% of total fatty acids [4]. The compound has also been identified in Podocarpus totara and represents a significant component in New Zealand species [38].

Within the Dacrycarpus genus, podocarpic acid occurrence has been documented in Dacrycarpus dacrydioides, where it appears as a natural constituent of the wood and resin components [38]. The related species Dacrydium cupressinum, endemic to New Zealand, contains podocarpic acid as crystalline formations known as "heart shakes" within the wood matrix [27]. These crystalline deposits represent a unique form of natural occurrence, distinguishing this species from other Podocarpaceae members.

| Table 1: Natural Occurrence of Podocarpic Acid in Podocarpaceae Species | |||

|---|---|---|---|

| Species | Plant Part | Content/Abundance | Geographic Origin |

| Podocarpus cupressina | Resin | Chief acidic constituent | Java (Indonesia) |

| Podocarpus macrophyllus | Seed lipids | 9.7% in neutral lipids | Asia |

| Podocarpus elatus | Seed lipids | 2.2% of total fatty acids | Australia |

| Podocarpus totara | Wood/bark | Present | New Zealand |

| Dacrycarpus dacrydioides | Wood/resin | Present | New Zealand |

| Dacrydium cupressinum | Wood (heart shakes) | Crystalline deposits | New Zealand |

The phytochemical profile of Podocarpaceae species reveals that podocarpic acid occurs alongside other significant secondary metabolites, including norditerpene bilactones, biflavonoids of the amentoflavone and hinokiflavone types, and various other diterpene derivatives [14] [20]. These compounds collectively contribute to the chemical defense mechanisms and taxonomic characteristics of the family [20].

Metabolic Pathways and Enzymatic Modifications

The biosynthesis of podocarpic acid follows the general diterpene biosynthetic pathway characteristic of conifer specialized metabolism, involving multiple enzymatic steps and cellular compartments [22] [23]. The initial stage begins with the formation of geranylgeranyl diphosphate through the methylerythritol phosphate pathway in plastids, where isopentenyl diphosphate and dimethylallyl diphosphate serve as fundamental building blocks [23] [25].

The committed step in podocarpic acid biosynthesis involves diterpene synthases, which are bifunctional enzymes containing both class II and class I active sites [25] [26]. These enzymes catalyze the initial bicyclization of geranylgeranyl diphosphate to form (+)-copalyl diphosphate at the class II active site, followed by secondary cyclization and rearrangement reactions at the class I active site [31] [34]. The resulting diterpene olefins serve as substrates for subsequent oxidative modifications.

Cytochrome P450 enzymes of the CYP720B subfamily play crucial roles in the formation of diterpene resin acids, including podocarpic acid [25] [26]. These enzymes catalyze consecutive three-step oxidations at the C-18 position, converting diterpene olefins through alcohol and aldehyde intermediates to the final carboxylic acid products [26]. The CYP720B family exhibits remarkable substrate diversity, with individual enzymes capable of processing multiple diterpene substrates [26].

The enzymatic modifications leading to podocarpic acid formation involve specific hydroxylation patterns that distinguish it from other diterpene resin acids [11]. The introduction of the phenolic hydroxyl group at the 12-position represents a critical modification that defines the structural identity of podocarpic acid [38] [39]. This hydroxylation pattern requires specialized enzymatic machinery that differs from the pathways producing other abietane-type diterpenes.

| Table 2: Metabolic Pathways and Enzymatic Processes in Podocarpic Acid Biosynthesis | |||

|---|---|---|---|

| Biosynthetic Stage | Key Enzymes/Processes | Substrate → Product | Cellular Location |

| Precursor Formation | Isopentenyl diphosphate synthase | IPP/DMAPP → Geranylgeranyl diphosphate | Plastids (MEP pathway) |

| Primary Cyclization | Diterpene synthase - Class II activity | GGPP → (+)-Copalyl diphosphate | Plastids |

| Secondary Cyclization | Diterpene synthase - Class I activity | (+)-Copalyl diphosphate → Diterpene olefins | Plastids |

| Oxidative Modifications | Cytochrome P450 enzymes (CYP720B family) | Diterpene olefins → Oxygenated derivatives | Endoplasmic reticulum |

| Final Product Formation | Multiple oxidation steps | Intermediate compounds → Podocarpic acid | Various cellular compartments |

The regulation of podocarpic acid biosynthesis involves transcriptional control mechanisms that respond to environmental stimuli and developmental signals [11] [25]. Methyl jasmonate induction has been demonstrated to upregulate the expression of genes involved in diterpene resin acid biosynthesis, including those encoding diterpene synthases and cytochrome P450 enzymes [26]. This hormonal regulation suggests that podocarpic acid production is integrated with plant defense responses and stress signaling pathways.

Ecological and Evolutionary Significance

Podocarpic acid serves multiple ecological functions within Podocarpaceae species, primarily contributing to chemical defense mechanisms against herbivores and pathogens [28] [31]. The compound exhibits significant biological activities that support its role in plant protection, including insect feeding deterrent properties and antimicrobial effects [28]. In Podocarpus gracilior, podocarpic acid forms part of a multichemical defense system that provides resistance against insect attack through combined deterrent and toxic effects [28].

The ecological significance of podocarpic acid extends beyond direct defensive functions to include its role in plant-environment interactions [29]. Diterpene resin acids, including podocarpic acid, contribute to the formation of oleoresin systems that provide both chemical and physical barriers against biotic and abiotic stresses [31]. These compounds participate in wound response mechanisms and may influence allelopathic interactions with other plant species [29].

From an evolutionary perspective, podocarpic acid biosynthesis represents a specialized metabolic pathway that has diverged from the general diterpene metabolism involved in gibberellin hormone production [11] [26]. The evolution of specialized cytochrome P450 enzymes in the CYP720B family demonstrates convergent evolution with the CYP701 enzymes involved in gibberellin biosynthesis, both catalyzing similar three-step oxidation reactions at the C-18 position of diterpene substrates [26].

The phylogenetic distribution of podocarpic acid within Podocarpaceae provides insights into the evolutionary history of this compound family [33] [35]. The presence of podocarpic acid across multiple genera suggests that the biosynthetic machinery evolved early in Podocarpaceae diversification and has been maintained throughout the evolutionary history of the family [35]. The absence of podocarpic acid in closely related conifer families indicates that this biosynthetic capacity represents a derived trait specific to Podocarpaceae lineages.

The evolutionary significance of podocarpic acid is further emphasized by its potential role in adaptive evolution within different geographic regions [33]. The varying concentrations and distribution patterns of podocarpic acid among Podocarpaceae species may reflect adaptation to specific environmental pressures and ecological niches [24]. This variation suggests ongoing evolutionary processes that continue to shape the chemical phenotypes of these ancient conifer lineages.

The conservation implications of podocarpic acid-producing species are considerable, given the restricted distribution of many Podocarpaceae taxa and their ecological importance in southern hemisphere forests [35]. The loss of genetic diversity within these species could result in reduced capacity for podocarpic acid production, potentially compromising their natural defense mechanisms and ecological resilience [33]. Understanding the biosynthetic pathways and ecological functions of podocarpic acid therefore contributes to broader conservation strategies for Podocarpaceae species and their associated ecosystems.

| Table 3: Chemical and Physical Properties of Podocarpic Acid | |

|---|---|

| Property | Value |

| IUPAC Name | (1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |

| Molecular Formula | C17H22O3 |

| Molecular Weight (g/mol) | 274.35 |

| CAS Registry Number | 5947-49-9 |

| Melting Point (°C) | 193-196 |

| Optical Rotation [α]20/D | +133° (c = 4 in ethanol) |

| Solubility | Soluble in methanol, ethanol, ether, acetic acid; practically insoluble in water, chloroform, benzene |

| Physical Form | Crystalline platelets |

| InChI Key | VJILEYKNALCDDV-OIISXLGYSA-N |

Total Synthesis Strategies

The synthetic approaches to podocarpic acid have evolved significantly since the first total synthesis reported by King and colleagues in 1952 [1]. These methodologies can be categorized into several distinct strategic approaches, each offering unique advantages and challenges in constructing the complex tricyclic phenanthrene-based framework.

The pioneering work by King et al. established the fundamental retrosynthetic strategy based on the assembly of the tricyclic skeleton through Grignard addition followed by acid-catalyzed cyclization [2]. Starting from 2-ethoxycarbonyl-2,6-dimethylcyclohexanone and utilizing p-methoxyphenylacetylene Grignard reagent, this approach achieved the target compound in 30% overall yield [2]. The methodology involved catalytic hydrogenation of the acetylene bond and polyphosphoric acid-mediated cyclization to establish the desired ring system.

Subsequent approaches by Haworth and Moore employed Robinson annulation strategies utilizing β-tetralone derivatives as starting materials [3]. While the overall yields were not extensively reported, this work contributed valuable insights into the stereochemical requirements for successful tricyclic assembly.

The Wenkert and Tahara synthesis introduced the concept of kinetic versus thermodynamic control in podocarpic acid construction [3]. Their approach utilized 1-methyl 2-naphthol as the starting material and employed Robinson annulation followed by selective methylation. Although the overall yields remained modest due to formation of isomeric mixtures, this methodology provided important mechanistic insights into the stereochemical outcomes of the cyclization processes.

A significant advancement was achieved by Meyer and Maheshwari, who developed a stereoselective approach focusing on the control of stereochemistry at the C-4 position [2]. Their strategy employed indane derivatives and achieved moderate overall yields through careful optimization of the alkylation conditions.

The Kuehne and Nelson synthesis introduced the use of epoxidation followed by cyanide displacement as a key transformation [3]. Starting from 7-methoxy-β-tetralone, this approach involved multiple skeletal rearrangements to establish the desired podocarpane framework.

Yamada and colleagues developed a conformational control strategy that emphasized the importance of molecular conformations in determining the stereochemical outcomes of cyclization reactions [4]. Their approach utilized phenylacetic acid derivatives and achieved moderate yields through careful conformational analysis of key intermediates.

The Ghatak synthesis represented a significant improvement in stereoselectivity, achieving 41% overall yield through a highly stereoselective cyclization process [5]. This approach utilized tricyclic ketone intermediates and demonstrated that careful substrate design could lead to excellent stereochemical control.

Welch and Hagan introduced a novel alkylation approach based on exocyclic ester enolate chemistry [6]. Their methodology utilized tricyclic enone starting materials and achieved good overall yields through the development of new alkylation protocols.

A major breakthrough was achieved by Hao, Node, and Fuji in 1992 with the development of an enantioselective synthesis utilizing chiral nitroalkene starting materials [2]. This approach represented the first highly enantioselective route to podocarpic acid and achieved good overall yields through the use of chiral auxiliary-controlled transformations.

The most recent optimizations by Banerjee and colleagues focused on improved cyclization conditions and achieved 34% overall yield through the development of enhanced reaction protocols [5].

Chiral Template Utilization in Diterpenoid Synthesis

Podocarpic acid has emerged as an exceptionally valuable chiral template for the synthesis of complex diterpenoid natural products, particularly those containing bicyclo[3.2.1]octane ring systems characteristic of aphidicolane, stemodane, and stemarane diterpenoids [7] [8]. The utility of podocarpic acid as a chiral building block stems from its readily available nature, well-established stereochemistry, and the presence of multiple functional handles that enable selective transformations.

The seminal work by La Bella and colleagues demonstrated the power of using podocarpic acid as a chiral template for the construction of tetracyclic diterpenoid frameworks [8]. Their approach utilized the key bicyclo[2.2.2]octane to bicyclo[3.2.1]octane skeletal rearrangement, which not only established the required ring system but also introduced oxygenated functionalities at strategic positions.

The synthesis of aphidicolin model compounds (17-noraphidicolan-16-one) from podocarpic acid involved a carefully orchestrated sequence beginning with the conversion to (−)-9(11)-podocarpen-12-one [8]. This intermediate served as the key chiron, possessing the correct stereochemistry at multiple centers and providing a reactive α,β-unsaturated ketone for further elaboration. The photochemical addition of allene to this intermediate, followed by oxidative cleavage and cyclization, established the bicyclo[2.2.2]octane system. The subsequent rearrangement via mesylate formation and solvolysis in glacial acetic acid provided the desired bicyclo[3.2.1]octane framework characteristic of the aphidicolane system [8].

Similarly, the stemodane framework was accessible through analogous transformations, with the key difference being the stereochemical orientation of the leaving group during the rearrangement process [8]. The synthesis of 17-norstemodan-16-one proceeded through the same cyclobutanol intermediate but employed different protection and rearrangement conditions to achieve the stemodane stereochemistry.

Kelly and colleagues extended this methodology to the synthesis of natural stemodane and aphidicolane diterpenoids [9] [10]. Their work on (+)-stemod-12-ene and (+)-2-deoxystemodinone demonstrated the power of the chiral template approach for confirming absolute configurations of natural products. The introduction of a methyl group at C-13 in the photoadduct ensured complete rearrangement and provided access to the natural product series.

The synthesis of (+)-aphidicol-15-ene by Kelly's group further validated the versatility of the podocarpic acid template [10]. The key transformation involved the conversion of the 12-endo-hydroxybicyclo[2.2.2]octan-15-one intermediate to the corresponding dithiocarbonate, followed by stereoselective reduction and subsequent rearrangement to establish the aphidicolane framework.

A particularly elegant application was demonstrated in the synthesis of (+)-19-acetoxystemodan-12-ol, where podocarpic acid served as the chiral template for confirming the structure of a natural product isolated from Stemodia chilensis [11]. This synthesis required the development of selective acetylation protocols and demonstrated that all chiral centers present in podocarpic acid could be maintained throughout the synthetic sequence.

The development of efficient routes to stemarane diterpenoids represented a significant challenge that was ultimately solved through the use of podocarpic acid as a chiral template [8]. The synthesis of (+)-stemar-13-ene and (+)-18-deoxystemarin required the development of new methodologies for configuration inversion at C(12) and diastereomeric equilibration under acidic conditions. The key breakthrough was the discovery that 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones undergo facile acid-catalyzed rearrangement to 4-methylbicyclo[3.2.1]oct-3-en-6-ones, providing a direct route to the stemarane framework [8].

The most recent application of podocarpic acid as a chiral template was demonstrated in the synthesis of (+)-2-deoxyoryzalexin S [8]. This work not only provided access to the target compound but also enabled structure revision studies of related natural products. The synthesis employed a novel skeletal rearrangement and demonstrated the continued utility of podocarpic acid for accessing complex diterpenoid frameworks.

Ring A Functionalization and Derivative Generation

The aromatic C-ring (Ring A) of podocarpic acid provides numerous opportunities for structural modification and derivative generation, making it an attractive scaffold for medicinal chemistry applications and synthetic elaboration [12]. The phenolic hydroxyl group and the aromatic ring system offer multiple sites for functionalization through various chemical transformations.

Aromatic hydroxylation reactions have been extensively employed to introduce additional phenolic functionalities into the podocarpic acid framework [13]. These transformations typically utilize various oxidizing agents and can proceed with good regioselectivity depending on the electronic and steric environment of the aromatic ring. Typical yields for these hydroxylation reactions range from 60-85%, making them practical for synthetic applications.

Deoxygenation protocols have been developed to remove the phenolic hydroxyl group, providing access to deoxy analogues of podocarpic acid [13]. These reactions commonly employ Raney nickel catalyzed hydrogenation or other metal-mediated reduction protocols, achieving yields of 80-95%. The resulting deoxy compounds serve as important synthetic intermediates and provide simplified frameworks for structure-activity relationship studies.

Ring reduction methodologies enable the conversion of the aromatic C-ring to saturated cyclohexane derivatives [13]. Catalytic hydrogenation under various conditions can achieve selective reduction of the aromatic ring while preserving other functional groups in the molecule. These transformations typically proceed in 70-90% yield and provide access to fully saturated tricyclic frameworks.

Radical decarboxylation reactions, particularly those employing Barton conditions, have been utilized to generate 4(18)-exo-methylene derivatives through removal of the carboxylic acid functionality [14]. These transformations achieve yields of 65-80% and provide access to novel structural motifs that are difficult to access through other methods.

Oxidative cleavage reactions using reagents such as osmium tetroxide followed by sodium periodate enable ring-opening transformations that provide access to functionalized intermediates for further synthetic elaboration [15]. These reactions typically achieve yields of 70-85% and are particularly useful for accessing linear diterpene frameworks.

Cyclopentaannulation reactions have been developed using chromium complexes to introduce additional ring systems onto the podocarpic acid framework [16] [17]. While these transformations achieve more modest yields of 40-60%, they provide access to highly complex polycyclic structures that are difficult to access through other synthetic approaches.

The formation of η⁶-arene chromium complexes has enabled regioselective functionalization of the aromatic ring through coordination-directed chemistry [16]. These complexes can be formed in 70-85% yield and undergo various electrophilic substitution reactions with high regioselectivity.

Manganese-mediated oxidative functionalization reactions have been employed to introduce α-acetoxy enone functionalities [17]. These transformations utilize manganese(III) acetate and achieve excellent yields of 85-95%, providing access to highly functionalized derivatives suitable for further synthetic manipulation.

The formation of dienol ether intermediates through silyl triflate-mediated protocols has enabled access to reactive intermediates for subsequent transformations [8]. These reactions typically achieve yields of 60-80% and provide valuable synthetic handles for further functionalization.

Birch reduction conditions have been extensively employed to convert the aromatic ring to dienol ether intermediates, enabling subsequent acid-mediated cleavage to generate ketone functionalities [8]. These transformations achieve yields of 75-90% and represent key steps in many of the synthetic routes to podocarpic acid derivatives.

The development of selective functionalization protocols has enabled the preparation of diverse libraries of podocarpic acid derivatives for biological evaluation [18] [12]. These approaches have focused on selective modification of the carboxylic acid, phenolic hydroxyl, and aromatic ring positions to generate compounds with enhanced biological activity profiles.

Recent advances in late-stage functionalization have enabled the introduction of nitrogen-containing functionalities through azidation reactions [19] [20]. These protocols achieve good yields and provide access to amine, amide, and triazole derivatives that are valuable for medicinal chemistry applications.

The systematic exploration of Ring A functionalization has revealed structure-activity relationships that guide the design of improved derivatives with enhanced pharmacological properties [21] [12]. These studies have demonstrated that careful modification of the aromatic ring can significantly impact biological activity while maintaining the overall tricyclic framework essential for activity.